

High-performance liquid chromatography (HPLC) analysis of Cefroxadine

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Compound of Interest

Compound Name: Cefroxadine

Cat. No.: B1668877

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Application Notes and Protocols for the HPLC Analysis of Cefroxadine

Researchers, scientists, and drug development professionals can utilize the following detailed application notes and protocols for the quantitative analysis of **Cefroxadine** using High-Performance Liquid Chromatography (HPLC).

Due to a lack of specific validated methods for **Cefroxadine** in the available literature, this document presents a representative HPLC protocol adapted from established methods for structurally similar first and second-generation cephalosporins, such as Cephadrine. This protocol provides a robust starting point for method development and validation for the analysis of **Cefroxadine** in pharmaceutical formulations.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the determination of **Cefroxadine**. The following table summarizes the recommended starting conditions. Method optimization may be required to achieve optimal separation and peak shape for **Cefroxadine** and any related substances.

Parameter	Recommended Condition
HPLC System	Isocratic HPLC system with UV Detector
Column	C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	0.1 M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (95:5 v/v)[1]
Flow Rate	0.8 mL/min[1]
Detection Wavelength	250 nm[1]
Column Temperature	30°C[1]
Injection Volume	20 µL

Experimental Protocols

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of **Cefroxadine** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water or a suitable solvent mixture. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 0.5 - 50 µg/mL).[1]

Preparation of Sample Solutions (from Pharmaceutical Formulation)

- Sample Powder: Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to a known amount of **Cefroxadine**.
- Dissolution: Transfer the weighed powder to a volumetric flask of appropriate size. Add a portion of the dissolution solvent (e.g., deionized water), and sonicate for a minimum of 30 minutes to ensure complete extraction of the active ingredient.[1]

- Dilution: Dilute to the mark with the dissolution solvent and mix well.
- Filtration: Filter a portion of the solution through a 0.45 µm syringe filter before injection into the HPLC system.
- Final Dilution: If necessary, further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation Parameters

The following parameters should be evaluated to ensure the developed HPLC method is suitable for its intended purpose, following ICH guidelines. The table below provides representative acceptance criteria based on methods for similar compounds.

Validation Parameter	Typical Acceptance Criteria
System Suitability	Tailing factor ≤ 2.0 ; Theoretical plates > 2000
Linearity (r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Intraday $\leq 2.0\%$; Interday $\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)	Signal-to-Noise Ratio of 10:1
Specificity	No interference from excipients or degradation products at the retention time of the analyte.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature).

Data Presentation

Quantitative data obtained from the method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

Parameter	Result	Acceptance Criteria
Tailing Factor	≤ 2.0	
Theoretical Plates	> 2000	
% RSD of Peak Area (n=6)	≤ 1.0%	

Table 2: Linearity Data

Concentration (µg/mL)	Mean Peak Area (n=3)
Level 1	
Level 2	
Level 3	
Level 4	
Level 5	
Correlation Coefficient (r ²)	

Table 3: Accuracy (Recovery) Data

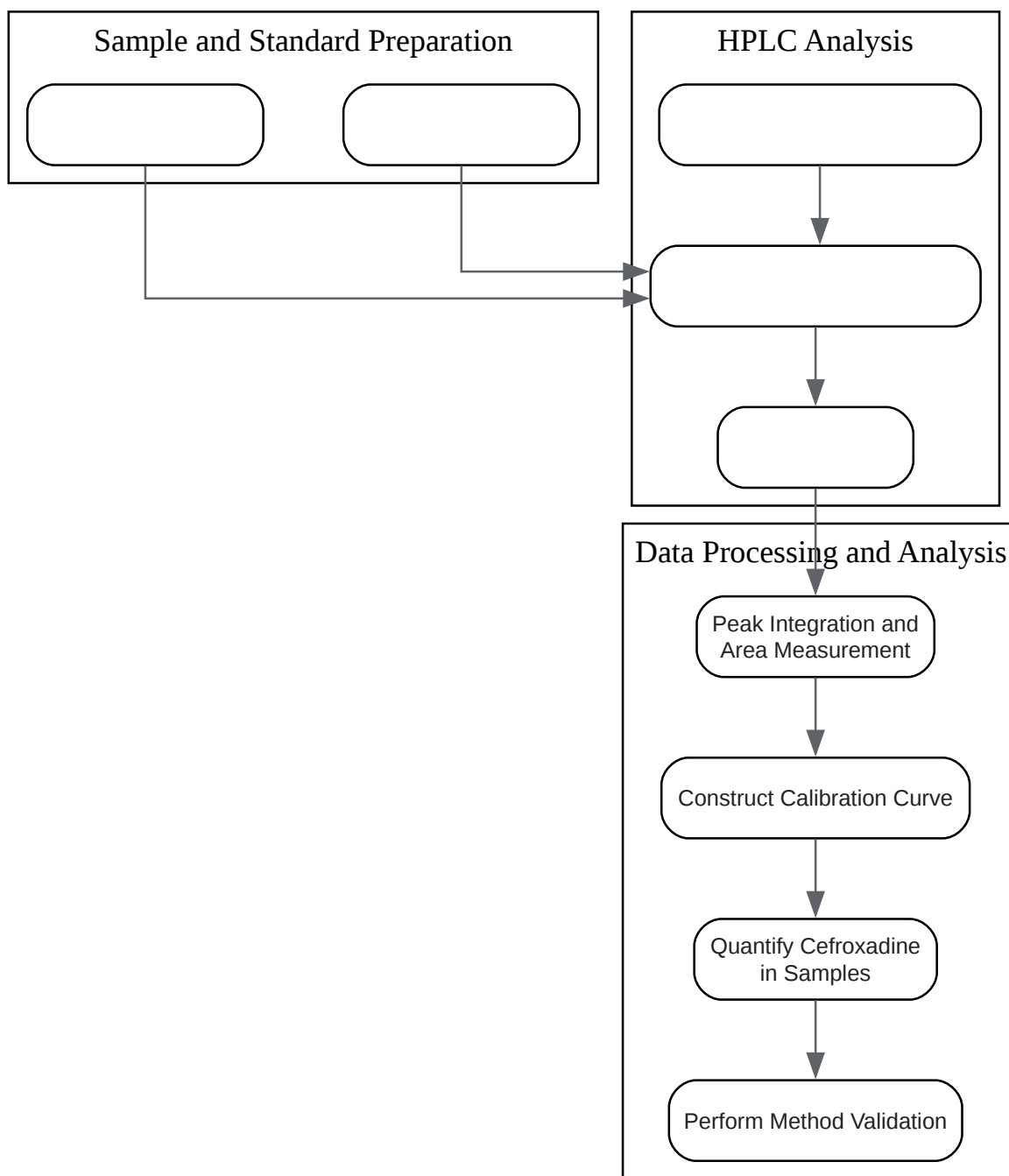
Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery
80%			
100%			
120%			
Mean % Recovery	98.0% - 102.0%		

Table 4: Precision Data

Concentration (µg/mL)	Intraday Precision (% RSD, n=6)	Interday Precision (% RSD, n=6)
Low QC		
Mid QC		
High QC		

Visualizations

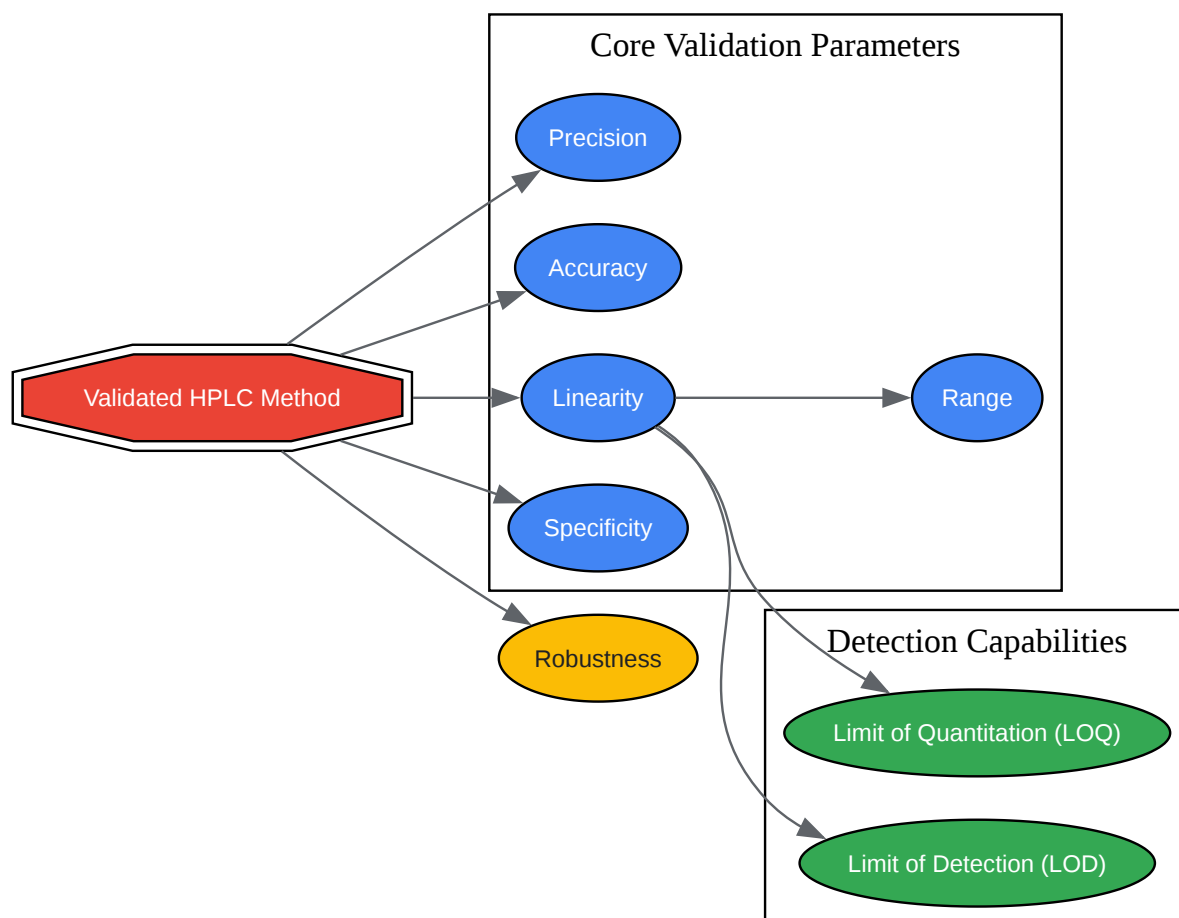
Experimental Workflow for Cefroxadine HPLC Analysis



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Caption: Workflow for the HPLC analysis of **Cefroxadine**.

Logical Relationship of HPLC Method Validation Parameters



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References

- 1. sysrevpharm.org [sysrevpharm.org]

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